![molecular formula C11H20N2O3 B1334052 Tert-butyl 2-carbamoylpiperidine-1-carboxylate CAS No. 388077-74-5](/img/structure/B1334052.png)
Tert-butyl 2-carbamoylpiperidine-1-carboxylate
Overview
Description
Tert-butyl 2-carbamoylpiperidine-1-carboxylate and its derivatives are important intermediates in the synthesis of various biologically active compounds. These compounds are synthesized through different methods, often involving the use of tert-butyl protection groups to shield certain functional groups during the synthesis process. The tert-butyl group is later removed to yield the final product. These intermediates are crucial in the pharmaceutical industry for the development of drugs and other therapeutic agents .
Synthesis Analysis
The synthesis of tert-butyl 2-carbamoylpiperidine-1-carboxylate derivatives involves multiple steps, starting from readily available reagents. For instance, the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate starts from 4-methylpyridinium, followed by a series of reactions including SN2 substitution, borohydride reduction, oxidation, and debenzylation to obtain the target compound with a high overall yield . Similarly, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate involves acylation, nucleophilic substitution, and reduction steps . These methods demonstrate the versatility and efficiency of synthetic routes for such compounds.
Molecular Structure Analysis
The molecular structures of tert-butyl 2-carbamoylpiperidine-1-carboxylate derivatives have been characterized using various spectroscopic techniques and confirmed by X-ray diffraction studies. For example, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was confirmed to crystallize in the triclinic space group with specific cell parameters, and the proline ring in the structure adopts an envelope conformation . The crystal structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was also determined and optimized using density functional theory (DFT) .
Chemical Reactions Analysis
The tert-butyl 2-carbamoylpiperidine-1-carboxylate derivatives undergo various chemical reactions, including enolate formation, Michael additions, and intramolecular lactonization. For instance, the 3-propanoyl derivative of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate was used for the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid through benzylation of the Zn-enolate . Michael additions of cuprates to tert-butyl derivatives occurred with high yields and diastereoselectivities . The intramolecular lactonization reaction was used to synthesize tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl 2-carbamoylpiperidine-1-carboxylate derivatives are influenced by their molecular structures. The crystallographic studies provide insights into the conformation and packing of these molecules in the solid state. For example, tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate crystallizes in an orthorhombic lattice and exhibits intermolecular hydrogen bonding, which affects its thermal stability as determined by DSC and TGA . The molecular electrostatic potential (MEP) and frontier molecular orbital (FMOs) analyses of these compounds are performed using computational methods to predict their reactivity .
Scientific Research Applications
Metal-Free Alkoxycarbonylation
Xie et al. (2019) explored the use of tert-butyl carbazate in the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones. This method allows for the preparation of quinoxaline-3-carbonyl compounds, a key structural motif in bioactive natural products and synthetic drugs, under mild, metal-free conditions (Xie et al., 2019).
Synthesis of α-Amino Acids
Baldwin et al. (1996) demonstrated the synthesis of protected α-amino acids using (S)-tert-Butyl-N-tert-butoxycarbonylaziridine-2-carboxylate. This compound reacts with copper catalyzed Grignard reagents to yield these amino acids (Baldwin et al., 1996).
Mild and Efficient One-Pot Curtius Rearrangement
Lebel & Leogane (2005) reported the use of tert-butyl carbamate in a one-pot Curtius rearrangement process. This method facilitates the formation of Boc-protected amines, a crucial step in the synthesis of various compounds, including protected amino acids (Lebel & Leogane, 2005).
Chiral Auxiliary for Dipeptide Synthesis
Studer, Hintermann, & Seebach (1995) used tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate as a chiral auxiliary in dipeptide synthesis. This application highlights its utility in the stereoselective preparation of complex organic molecules (Studer, Hintermann, & Seebach, 1995).
Chemoselective N-Deprotection
Albanese et al. (1997) explored the chemoselective N-deprotection of tert-butyl 2-(trifluoroacetylamino) esters to synthesize tert-butyl 2-amino carboxylates. This method is significant in the field of synthetic organic chemistry for the preparation of specific amino acid derivatives (Albanese et al., 1997).
Synthesis of Substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate
Boev et al. (2015) synthesized tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate and its derivatives, showcasing its use in the stereoselective synthesis of organic compounds (Boev et al., 2015).
Synthesis of Water-Soluble Dendritic Macromolecules
Pesak, Moore, & Wheat (1997) utilized tert-butyl esters, including tert-butyl 2-carbamoylpiperidine-1-carboxylate, for the synthesis of water-soluble dendritic macromolecules. This research is pivotal in the development of novel materials with specific solubility characteristics (Pesak, Moore, & Wheat, 1997).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 2-carbamoylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-7-5-4-6-8(13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFYKONQFFJILQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373563 | |
Record name | tert-Butyl 2-carbamoylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-carbamoylpiperidine-1-carboxylate | |
CAS RN |
388077-74-5 | |
Record name | tert-Butyl 2-carbamoylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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